molecular formula C17H15BrN4O2 B1671507 Gidazepam CAS No. 129186-29-4

Gidazepam

Cat. No.: B1671507
CAS No.: 129186-29-4
M. Wt: 387.2 g/mol
InChI Key: XLGCMZLSEXRBSG-UHFFFAOYSA-N
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Description

Gidazepam (GDZ) is a benzodiazepine derivative with the chemical name 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)acetohydrazide . It is primarily prescribed as a tranquilizer and anxiolytic, with additional anticonvulsant and anti-aggregative properties . Unlike classical benzodiazepines, GDZ contains a hydrazide fragment in its structure, which may contribute to its unique pharmacological effects, such as reducing lipid peroxidation and platelet aggregation . In humans and rats, GDZ is metabolized into desalkylthis compound, its active metabolite, which mediates most of its therapeutic actions .

Properties

IUPAC Name

2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)20-9-16(24)22(14)10-15(23)21-19/h1-8H,9-10,19H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGCMZLSEXRBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156091
Record name Gidazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129186-29-4
Record name Gidazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129186-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gidazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129186294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gidazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GIDAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMJ87I93Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gidazepam involves several steps, starting with the formation of the core benzodiazepine structure. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Gidazepam undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites of this compound, such as desalkylthis compound (bromo-nordazepam), which is an active metabolite responsible for its therapeutic effects .

Scientific Research Applications

Pharmacological Properties

Gidazepam exhibits unique pharmacodynamic characteristics compared to classical benzodiazepines. It has a lower affinity for GABA-A receptors and acts as a partial agonist. This compound modulates the activity of GABA-A receptors by stimulating neurosteroid synthesis through binding to the Translocator Protein (TSPO) and influences serotonergic, dopaminergic, and noradrenergic systems .

Key Pharmacological Effects:

  • Anxiolytic: Provides rapid relief from anxiety without significant sedation.
  • Antiasthenic: Enhances cognitive function and reduces fatigue.
  • Vegetotropic: Regulates vegetative functions.
  • Procognitive: Improves cognitive performance in lower therapeutic doses (20–50 mg/day) .

Therapeutic Applications

This compound is primarily utilized in the treatment of various psychological and physiological conditions:

  • Anxiety Disorders:
    • Recommended dosage: 60–200 mg per day.
    • Effective for generalized anxiety disorder and panic attacks .
  • Alcohol Withdrawal:
    • Dosage can range from 50 to 500 mg per day.
    • Helps mitigate withdrawal symptoms effectively .
  • Migraine Treatment:
    • Administered at 40–60 mg per day to alleviate migraine symptoms .
  • Preoperative Use:
    • Used to reduce anxiety in surgical patients, although not licensed for children .

Toxicological Research

As a compound of interest in toxicology, this compound is frequently studied for its metabolites and potential abuse. It has been identified in various postmortem analyses related to drug overdoses and driving under the influence cases. The primary metabolite, desalkylthis compound, exhibits a significantly higher affinity for GABA-A receptors than this compound itself, contributing to its pharmacological effects .

Solid-Phase Extraction Studies

Recent studies have employed solid-phase extraction (SPE) methods to isolate this compound and its metabolites from biological samples such as blood and urine. The extraction efficiency of this compound's metabolites was found to be between 92% and 98%, while this compound itself showed an extraction efficiency of 51% to 74% .

Case Studies

  • Clinical Efficacy:
    A study involving human subjects demonstrated that after administering a single dose of 50 mg this compound, the primary detectable substance was desalkylthis compound. This indicates rapid metabolism and suggests that therapeutic effects are largely attributed to this metabolite .
  • Postmortem Analysis:
    In forensic settings, this compound has been identified in cases of drug-related deaths. A study reported that desalkylthis compound was detected in 13% of patients analyzed postmortem, highlighting the drug's relevance in toxicology .

Mechanism of Action

Gidazepam acts as a prodrug to its active metabolite, 7-bromo-2,3-dihydro-5-phenyl-1,4-benzodiazepin-2-one (desalkylthis compound or bromo-nordazepam). The anxiolytic effects of this compound are primarily due to this active metabolite, which acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The slow metabolism of this compound results in a prolonged half-life, allowing for sustained anxiolytic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Effects

  • Anti-Aggregative Activity :
    GDZ exhibits potent antiplatelet effects, with an IC₅₀ of 8.19–11 × 10⁻⁴ M , surpassing acetylsalicylic acid (IC₅₀ = 21.3 × 10⁻⁴ M) . This activity is attributed to its hydrazide moiety, a structural feature absent in phenazepam or diazepam.

  • Discriminative Stimulus Specificity :
    In rats trained to discriminate GDZ from other GABAergics, GDZ showed dose-dependent substitution in GDZ-trained animals but only 40% substitution in phenazepam (PHZ)-trained rats, indicating less specificity than PHZ . Pentobarbital (PB) generalized its effects to both GDZ and PHZ, suggesting overlapping mechanisms with barbiturates .

Compound IC₅₀ (Platelet Aggregation) Discriminative Specificity (vs. PHZ)
Gidazepam 8.19–11 × 10⁻⁴ M 40% substitution in PHZ-trained rats
Phenazepam N/A 100% specificity
Acetylsalicylic Acid 21.3 × 10⁻⁴ M N/A

Metabolic Pathways

GDZ undergoes dealkylation to form desalkylthis compound, which is pharmacologically active. Species-specific differences exist:

  • Rats and Humans : Activity is mediated entirely by desalkylthis compound .
  • Rabbits and Monkeys : Both GDZ and its metabolite contribute to effects .
    This contrasts with diazepam, which is metabolized into desmethyldiazepam , a process unaffected by species differences .

Receptor Binding Affinity

Predicted binding affinities (log 1/c) to GABAₐ receptors:

  • GDZ : 6.07
  • Desalkylthis compound : 6.24 .
    These values are comparable to diazepam (log 1/c = 6.30) but lower than high-potency benzodiazepines like clonazepam (log 1/c = 7.5) .

Synergistic Anticonvulsant Effects

GDZ exhibits unique synergism with GABA esters of monoterpenes (e.g., menthol, thymol):

  • GDZ (1 mg/kg) + GABA Menthol Ester (175 mg/kg) : Increases DCTC (delayed clonic tonic convulsions) and DTE (delayed tonic extension) values by 370% and 358%, respectively, compared to individual administration .
  • Mechanism : Synergy occurs independently of the benzodiazepine binding site, likely via TRP-channel modulation .
Combination DCTC (%) DTE (%)
GDZ alone 250 215
GABA Menthol Ester alone 250 238
GDZ + GABA Menthol Ester 370 358
GDZ + GABA Guaiacol Ester No synergy No synergy

Clinical Efficacy

In patients with neurotic disorders, GDZ (20–100 mg/day) demonstrated equivalent therapeutic efficacy to phenazepam (2 mg/day) but with superior improvements in psychophysiological performance .

Biological Activity

Gidazepam is a novel benzodiazepine derivative known for its anxiolytic properties and various pharmacodynamic effects. This article explores the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and clinical efficacy based on diverse research findings.

Pharmacokinetics

This compound is administered in doses ranging from 20 to 200 mg per day, depending on the condition being treated. The pharmacokinetic profile includes:

  • Absorption : this compound is rapidly absorbed, with a bioavailability likely exceeding 70% based on animal studies .
  • Metabolism : It is primarily metabolized by cytochrome P450 enzymes CYP2D6 and CYP3A4 in humans, while CYP2C19 plays a role in animal models .
  • Half-Life : The half-life of this compound is over 24 hours, classifying it as a long-acting benzodiazepine .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability>70%
Half-Life>24 hours
Volume of Distribution (Vd)4.27 L/kg

Pharmacodynamics

This compound exhibits its biological effects primarily through interaction with the gamma-aminobutyric acid type A (GABA-A) receptors. It acts as a partial agonist at these receptors and also binds to the translocator protein (TSPO), enhancing neurosteroid synthesis .

  • GABA-A Receptor Binding : this compound has a lower affinity for GABA-A receptors compared to classical benzodiazepines, which contributes to its unique profile of reduced sedation and muscle relaxation effects .
  • Neurotransmitter Systems : The compound influences serotonergic, dopaminergic, and noradrenergic systems, contributing to its anxiolytic and procognitive effects .

Table 2: Binding Affinities of this compound and Its Metabolites

CompoundKi (nM)
This compound2200 ± 50
Desalkylthis compound3.5 ± 0.2

Clinical Efficacy

Clinical studies have demonstrated this compound's efficacy in treating anxiety disorders, neurotic reactions, and alcohol withdrawal symptoms.

  • Case Study on Anxiety Disorders : In a study involving 42 patients with neurotic states, both single and course administrations of this compound improved psychophysiological parameters significantly compared to phenazepam .
  • Operator Performance : Another study indicated that this compound enhanced operator performance in individuals with neurotic reactions when administered over a week at doses of 20 mg daily .
  • Comparison with Other Benzodiazepines : this compound's therapeutic activity was comparable to that of phenazepam in various clinical settings but demonstrated fewer side effects such as sedation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Gidazepam
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.